STP1 protein - 147478-47-5

STP1 protein

Catalog Number: EVT-1520857
CAS Number: 147478-47-5
Molecular Formula: C11H14N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

STP1 is classified as a member of the major facilitator superfamily, which encompasses a wide range of transport proteins. In plants, it is specifically categorized under the sugar transporter family. In yeast, the Stp1 protein is involved in pre-transfer RNA processing and is essential for the removal of introns from certain precursor transfer RNAs . The protein's activity is regulated by various environmental factors, including sugar concentrations and nutrient availability.

Synthesis Analysis

Methods and Technical Details

The synthesis of STP1 protein can be achieved through recombinant DNA technology. The gene can be amplified using polymerase chain reaction techniques with specific oligonucleotides designed for STP1. For example, PCR amplification can utilize primers such as STP1-3 and STP1-5R to generate fragments necessary for further analysis and expression studies .

In laboratory settings, heterologous expression systems can also be employed to produce STP1 protein for functional studies. Yeast strains deficient in STP1 can be transformed with plasmids containing the STP1 gene to assess its functional roles under controlled conditions.

Molecular Structure Analysis

Structure and Data

The molecular structure of STP1 has been characterized using various biophysical techniques. The protein typically exhibits a transmembrane domain structure consistent with its role as a transporter. Detailed structural analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data for STP1 may require further exploration through computational modeling or experimental validation.

Chemical Reactions Analysis

Reactions and Technical Details

STP1 participates in several biochemical reactions related to sugar transport across cellular membranes. The primary reaction involves the facilitated diffusion of monosaccharides like glucose into cells, which is driven by concentration gradients. This process is critical for maintaining cellular energy levels and metabolic balance.

In yeast, Stp1 has been implicated in regulating gene expression related to sterol metabolism and may interact with other proteins to modulate these pathways . Understanding these interactions can provide insights into the broader metabolic networks influenced by STP1.

Mechanism of Action

Process and Data

The mechanism of action of STP1 involves its function as a transporter that facilitates the movement of sugars across cell membranes. In plants, the presence of sugars leads to a decrease in STP1 transcript levels, suggesting a feedback regulation mechanism where high sugar concentrations inhibit further uptake .

In yeast, Stp1 influences post-transcriptional modifications that affect gene expression related to nutrient sensing and stress responses. This regulatory role underscores the importance of STP1 in adapting cellular functions to varying environmental conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

STP1 protein exhibits typical properties associated with membrane proteins, including hydrophobic regions that facilitate its integration into lipid bilayers. The protein's stability can be influenced by factors such as pH, temperature, and ionic strength, which are critical for maintaining its functional conformation during transport activities.

Research into the thermal stability and solubility of STP1 may provide further insights into its properties under physiological conditions. Additionally, analyses using techniques such as circular dichroism could help elucidate its secondary structure characteristics.

Applications

Scientific Uses

STP1 has significant applications in various scientific fields:

  • Plant Biology: Understanding STP1's role in sugar transport can aid in improving crop yields through better nutrient management.
  • Biotechnology: Engineering yeast strains with modified STP1 expression can enhance production processes for biofuels or pharmaceuticals by optimizing sugar utilization.
  • Medical Research: Investigating the regulatory mechanisms involving STP1 may provide insights into metabolic disorders related to sugar metabolism in humans.

The diverse roles of STP1 across different species highlight its importance in both fundamental research and applied sciences. Further studies are necessary to fully elucidate its mechanisms and potential applications in biotechnology and agriculture.

Structural Characterization of the STP1 Protein

Primary Sequence Analysis and Domain Architecture

The STP1 protein in Saccharomyces cerevisiae is a 519-amino acid polypeptide with a calculated molecular weight of 58.1 kDa and an isoelectric point of 7.58 [7] [10]. Its primary structure features three distinct functional segments: an N-terminal regulatory domain (residues 1-100), a central DNA-binding domain (residues 150-350), and a C-terminal transactivation domain (residues 400-519). Comparative genomics reveals that STP1 arose from a whole-genome duplication event, with its paralog STP2 sharing 48% sequence identity [7]. The N-terminal regulatory domain contains conserved motifs essential for subcellular localization and proteolytic processing, while the central region harbors C₂H₂-type zinc finger motifs responsible for DNA recognition [7] [10].

Table: Domain Architecture of STP1 Protein

Domain RegionResiduesFunctional FeaturesConservation
N-terminal regulatory domain1-100RI motif (cytoplasmic retention), processing sitesHigh in Saccharomycotina
Zinc finger domain150-350Three C₂H₂ zinc fingers; DNA-binding specificityModerate (divergent from STP2)
Transactivation domain400-519Acidic-rich; transcriptional activationLow
Nuclear localization signalsMultiple sitesBipartite NLS; masked in full-length proteinModerate

Zinc Finger Motifs and DNA-Binding Regions

STP1 contains three evolutionarily conserved C₂H₂ zinc finger motifs with the consensus sequence CX₂-₄CX₃FX₅LX₂HX₃-₅H (where X represents variable residues) [3] [7]. These motifs are positioned between residues 215-237 (ZF1), 248-270 (ZF2), and 278-300 (ZF3), forming a compact DNA-binding module that recognizes UASaa (upstream activating sequence for amino acid permease genes) with the core consensus 5'-CATAT-3' [3] [7]. Structural predictions indicate that the zinc fingers adopt a ββα configuration, with the α-helix mediating major groove interactions. Mutational studies demonstrate that cysteine-to-serine substitutions in any zinc finger abolish DNA binding and impair transcriptional activation of target genes (AGP1, BAP2, TAT1) [7]. Unlike its paralog STP2, STP1 exhibits higher binding affinity for promoters containing tandem UASaa elements, suggesting functional divergence in target recognition [4] [7].

Nuclear Localization Signals and Cytoplasmic Retention Determinants

STP1 contains two distinct nuclear targeting regulatory elements:

  • Cytoplasmic Retention Determinant (RI Motif): The N-terminal 20 residues (M1-D20) form an Asi1-dependent degron and cytoplasmic retention sequence. In unstimulated cells, this motif mediates plasma membrane association and prevents nuclear import through interactions with the Asi complex (Asi1/2/3) at the nuclear envelope [2] [4].
  • Bipartite Nuclear Localization Signal (NLS): Residues 410-426 (KRX₁₀KKRK) constitute a classical bipartite NLS [8]. This motif is sterically masked in full-length STP1 but becomes exposed upon Ssy5-dependent proteolytic cleavage during amino acid induction [2] [4]. Cleavage removes the first 100 residues, generating a 42 kDa fragment that translocates to the nucleus via Importin-α recognition of the bipartite NLS [2] [8].

Notably, the RI motif functions as a transferable regulatory module. When fused to heterologous transcription factors, it confers SPS-sensor-regulated cytoplasmic retention and proteolytic activation [2] [4].

AlphaFold-Predicted Tertiary Structure and Conformational Dynamics

AlphaFold predictions (AF-P53002-F1) reveal STP1 adopts a modular architecture with limited interdomain connectivity [10]. Key structural features include:

  • N-terminal Domain (1-100): Predicted as intrinsically disordered (pLDDT score <70), explaining its susceptibility to proteolysis. This region exhibits high conformational flexibility and transient α-helical segments within the RI motif [10].
  • Central DNA-Binding Domain (150-350): High-confidence prediction (pLDDT >90) shows three zinc fingers arranged in a crescent-shaped topology suitable for DNA major groove binding [7] [10].
  • C-terminal Domain (400-519): Contains a stable globular fold (pLDDT=85) with surface-exposed bipartite NLS [8] [10].

Molecular dynamics simulations indicate that the N-terminal domain samples multiple conformational states. Upon amino acid induction, the disordered N-terminus adopts a protease-accessible extended conformation, facilitating Ssy5 cleavage at residues 102-105 (N102FQ↓S105) [2] [4]. The zinc finger domain exhibits rigid-body motions during DNA binding, with hinge regions at residues 200-210 and 360-370 enabling reorientation of individual zinc fingers [10].

Post-Translational Modifications and Regulatory Motifs

STP1 undergoes multiple regulatory post-translational modifications:

Table: Experimentally Validated Post-Translational Modifications of STP1

ModificationSite(s)Functional ConsequenceRegulatory Pathway
PhosphorylationSer15, Thr22Enhances cytoplasmic retention; promotes Grr1 bindingYck1/Yck2 kinase [4]
UbiquitinationLys38, Lys45Targets full-length STP1 for degradationSCFGrr1-Cdc34 [4]
Proteolytic cleavageAsn102-Phe103Releases active N-terminal fragmentSsy5 protease [2] [4]
Regulatory RI motif2-21Asi1-dependent nuclear exclusion; degron functionSPS-sensor pathway [2] [4]

Phosphorylation at Ser15/Thr22 by plasma membrane-associated casein kinases Yck1/Yck2 primes STP1 for SCFGrr1-dependent ubiquitination [4]. Ubiquitinated full-length STP1 undergoes proteasomal degradation, limiting basal activity. The RI motif (residues 2-21) contains two critical functional elements: an Asi-binding subdomain (residues 5-12) and a proteolytic processing motif (residues 18-21) required for Ssy5 recognition [2] [4]. Mutations in the RI motif (e.g., L8A/P9A) cause constitutive nuclear localization and SPS-independent transcriptional activation [2].

Properties

CAS Number

147478-47-5

Product Name

STP1 protein

Molecular Formula

C11H14N2O

Synonyms

STP1 protein

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